molecular formula C14H21N B13710267 N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine

N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine

货号: B13710267
分子量: 203.32 g/mol
InChI 键: GNOLWGAJQVLBSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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准备方法

Synthetic Routes and Reaction Conditions: Rennin is typically extracted from the stomach lining of young calves. The process involves washing, drying, and cutting the stomach lining into small pieces, which are then macerated in water containing about 4% boric acid at 30°C for approximately five days . Alternatively, a brine extract can be prepared at 15-20°C .

Industrial Production Methods: In the industrial setting, rennin is often produced using recombinant DNA technology. This involves inserting the gene responsible for rennin production into microorganisms such as bacteria or fungi, which then produce the enzyme in large quantities. This method ensures a consistent and reliable supply of rennin for commercial use .

化学反应分析

Types of Reactions: Rennin primarily undergoes proteolytic reactions, where it cleaves specific peptide bonds in proteins. The most notable reaction is the conversion of caseinogen to casein in milk .

Common Reagents and Conditions: Rennin requires an acidic environment to function optimally. It is most active at a pH of around 4.0 to 4.6 and a temperature of 30-37°C . Calcium ions are also necessary for the coagulation process, as they facilitate the conversion of caseinogen to casein .

Major Products Formed: The primary product of rennin’s action on milk is curd, which consists of coagulated casein. This curd is then processed further to produce various types of cheese .

属性

分子式

C14H21N

分子量

203.32 g/mol

IUPAC 名称

N,N,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C14H21N/c1-10-8-11(2)12-6-5-7-14(15(3)4)13(12)9-10/h8-9,14H,5-7H2,1-4H3

InChI 键

GNOLWGAJQVLBSM-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=C2CCCC(C2=C1)N(C)C)C

产品来源

United States

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